molecular formula C16H16N4O2 B2898539 Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate CAS No. 477868-50-1

Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate

Cat. No.: B2898539
CAS No.: 477868-50-1
M. Wt: 296.33
InChI Key: AGRSGLIYEAHZQE-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate is a complex organic compound belonging to the class of triazolopyrimidines. This compound features a phenyl group attached to a triazolopyrimidine core, which is further esterified with ethyl propanoate. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Multicomponent Reactions (MCRs): One common synthetic route involves the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide (DMF) under reflux conditions. This method allows for the regioselective synthesis of substituted triazolopyrimidines.

  • Microwave-Mediated Synthesis: Another approach is microwave-mediated synthesis, which can be performed catalyst-free and offers rapid reaction times[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method is particularly useful for scaling up industrial production[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods: Industrial production of this compound typically involves large-scale MCRs, ensuring high yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or alkoxides can replace functional groups in the compound.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, in acidic or neutral conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Halides, alkoxides, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduced forms of the compound, often leading to the formation of alcohols or amines.

  • Substitution: Substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate has diverse applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate is compared with other similar compounds, such as:

  • Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyridin-7-ylpropanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

  • Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylpropanoate: Similar structure but with a different position of the phenyl group.

  • Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-5-ylpropanoate: Similar structure but with a different position of the ester group.

These compounds share structural similarities but exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 3-phenyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-22-15(21)13(10-12-6-4-3-5-7-12)14-8-9-17-16-18-11-19-20(14)16/h3-9,11,13H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRSGLIYEAHZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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